molecular formula C31H27NO4 B1635678 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-diphenylbutanoic acid CAS No. 332062-08-5

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-diphenylbutanoic acid

Cat. No. B1635678
CAS RN: 332062-08-5
M. Wt: 477.5 g/mol
InChI Key: GQRZIYGFRVKFSB-NDEPHWFRSA-N
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Description

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group. The Fmoc group can be removed under basic conditions, allowing for the sequential addition of amino acids to form a peptide chain .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bulky Fmoc group, the amino group, and the diphenylbutanoic acid moiety. The stereochemistry at the alpha carbon (the one attached to the amino group) is indicated as (S), meaning it has the (S) or left-handed configuration .


Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in peptide bond formation reactions to form peptides or proteins. The Fmoc group can be removed under basic conditions, revealing a reactive amine group that can react with carboxylic acids or other carbonyl-containing compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the Fmoc group would likely make it relatively non-polar and insoluble in water, while the carboxylic acid group could potentially form hydrogen bonds .

Scientific Research Applications

Hydrogel Formation

Fmoc-amino acids, including Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid, have been used to create physical hydrogels . These hydrogels are formed through co-assembly phenomena using Fmoc-amino acids as low molecular weight gelators . The stability of these structures was evaluated by the vial inversion test, and FTIR spectra put into evidence the interaction between the compounds .

Biomedical Applications

Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Tissue Engineering

The remarkable mechanical rigidity of Fmoc-FF hydrogels, a related compound, has led researchers to suggest it as a promising, tunable, and versatile scaffold for tissue engineering . Similarly, Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid could potentially be used in a similar manner.

Peptide Synthesis

Fmoc-protected amino acids, including Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid, are valuable in solid-phase peptide synthesis (SPPS). SPPS is a widely used technique for the chemical synthesis of peptides, which are chains of amino acids linked by peptide bonds.

Supramolecular Chemistry

Fmoc-amino acids have been used in the field of supramolecular chemistry to investigate highly ordered systems formed through intra- and intermolecular combination by weaker and reversible non-covalent interactions .

Low Molecular Weight Gelators

Fmoc-amino acids, including Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid, are a class of compounds with small dimensions that present the property of self-association by physical interactions (hydrogen bonds, ionic, hydrophobic, van der Waals, π–π stacking) in a three-dimensional network .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex peptides or proteins, potentially with applications in biological research or drug development .

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRZIYGFRVKFSB-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-diphenylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-diphenylbutanoic acid
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(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-diphenylbutanoic acid
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(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-diphenylbutanoic acid
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(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-diphenylbutanoic acid

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